molecular formula C16H20O4 B8001168 cis-2-(4-Methoxymethylbenzoyl)cyclohexane-1-carboxylic acid

cis-2-(4-Methoxymethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B8001168
M. Wt: 276.33 g/mol
InChI Key: CFKXXGKPLSMAKT-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-(4-Methoxymethylbenzoyl)cyclohexane-1-carboxylic acid: is a complex organic compound characterized by its cyclohexane ring structure with a methoxymethylbenzoyl group attached at the 2-position and a carboxylic acid group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclohexanone as the starting material.

  • Benzoylation: The cyclohexanone undergoes benzoylation to introduce the benzoyl group.

  • Methylation: The benzoyl group is then methylated to form the methoxymethylbenzoyl group.

  • Carboxylation: Finally, the carboxylic acid group is introduced at the appropriate position.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches using controlled reaction conditions to ensure purity and yield.

  • Catalysts: Various catalysts may be employed to enhance the reaction rates and selectivity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups.

  • Substitution: Substitution reactions can occur at different positions on the cyclohexane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Different substituted cyclohexanes.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It may be used in biochemical studies to understand enzyme interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves interactions with enzymes or receptors.

Comparison with Similar Compounds

  • 2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid: Similar structure but lacks the methoxymethyl group.

  • cis-2-(Benzoyl)cyclohexane-1-carboxylic acid: Similar backbone but different substituents.

Uniqueness: The presence of the methoxymethyl group in cis-2-(4-Methoxymethylbenzoyl)cyclohexane-1-carboxylic acid provides unique chemical properties and reactivity compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.

Properties

IUPAC Name

(1S,2R)-2-[4-(methoxymethyl)benzoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-20-10-11-6-8-12(9-7-11)15(17)13-4-2-3-5-14(13)16(18)19/h6-9,13-14H,2-5,10H2,1H3,(H,18,19)/t13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKXXGKPLSMAKT-KGLIPLIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC=C(C=C1)C(=O)[C@@H]2CCCC[C@@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.